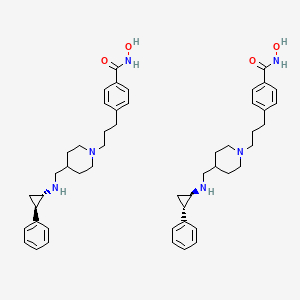
Lsd1/hdac6-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is a dual inhibitor that targets lysine specific demethylase 1 and histone deacetylase 6. These enzymes play crucial roles in the regulation of gene expression and are involved in various cellular processes, including cancer progression. The compound has shown significant potential in inhibiting tumor growth by modulating the expression of disease-specific genes .
Preparation Methods
The synthesis of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves several steps, including the use of computational chemistry approaches to design specific inhibitors. In vitro assays, such as TR-FRET and fluorescence-based activity assays, are used to assess the potency of the compound . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and gene regulation. In biology, it is employed to investigate the roles of lysine specific demethylase 1 and histone deacetylase 6 in cellular processes. In medicine, the compound is being explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and multiple myeloma . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting epigenetic pathways .
Mechanism of Action
The mechanism of action of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves the inhibition of lysine specific demethylase 1 and histone deacetylase 6 enzymes. By targeting these enzymes, the compound modulates the expression of genes involved in cancer progression. Lysine specific demethylase 1 inhibition leads to the re-expression of aberrantly silenced genes, while histone deacetylase 6 inhibition enhances immune response by overcoming immune suppression .
Comparison with Similar Compounds
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is unique in its dual inhibition of lysine specific demethylase 1 and histone deacetylase 6. Similar compounds include JBI-097 and GSK2879552, which also target lysine specific demethylase 1 and histone deacetylase 6 but may differ in their potency and selectivity . The dual targeting approach of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 offers a more comprehensive inhibition of cancer-related pathways, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C50H66N6O4 |
|---|---|
Molecular Weight |
815.1 g/mol |
IUPAC Name |
N-hydroxy-4-[3-[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide;N-hydroxy-4-[3-[4-[[[(1S,2R)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide |
InChI |
InChI=1S/2C25H33N3O2/c2*29-25(27-30)22-10-8-19(9-11-22)5-4-14-28-15-12-20(13-16-28)18-26-24-17-23(24)21-6-2-1-3-7-21/h2*1-3,6-11,20,23-24,26,30H,4-5,12-18H2,(H,27,29)/t2*23-,24+/m10/s1 |
InChI Key |
LRLKEHSULHZRIQ-IHCSCSDWSA-N |
Isomeric SMILES |
C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CN[C@H]2C[C@@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |
Canonical SMILES |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


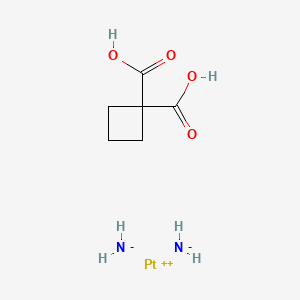
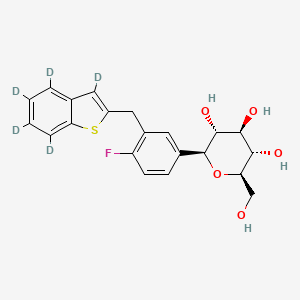
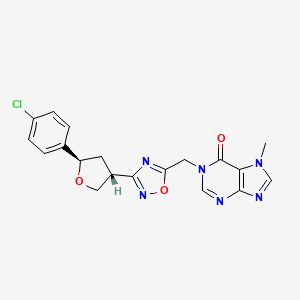
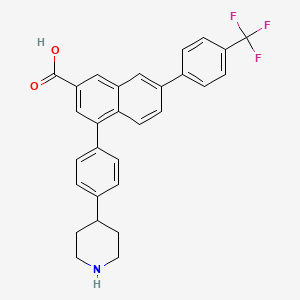

![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
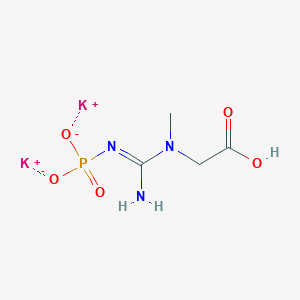
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)


![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
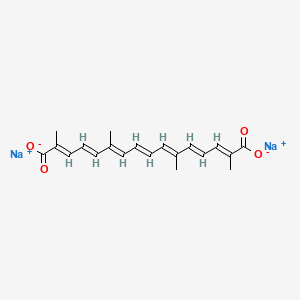
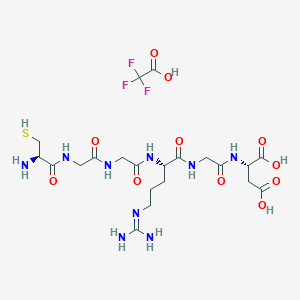
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
